Product packaging for Boc-gln-gln-OH(Cat. No.:CAS No. 250290-76-7)

Boc-gln-gln-OH

Cat. No.: B1280720
CAS No.: 250290-76-7
M. Wt: 374.39 g/mol
InChI Key: WQOCAMYLRIWQMA-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-gln-gln-OH is a useful research compound. Its molecular formula is C15H26N4O7 and its molecular weight is 374.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N4O7 B1280720 Boc-gln-gln-OH CAS No. 250290-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O7/c1-15(2,3)26-14(25)19-8(4-6-10(16)20)12(22)18-9(13(23)24)5-7-11(17)21/h8-9H,4-7H2,1-3H3,(H2,16,20)(H2,17,21)(H,18,22)(H,19,25)(H,23,24)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOCAMYLRIWQMA-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Evolution of Dipeptide Building Blocks in Chemical Synthesis

The journey of peptide synthesis began over a century ago, with Emil Fischer's pioneering work in the early 1900s, which included the first synthesis of a dipeptide. highfine.comnumberanalytics.com This marked the dawn of a new era in chemistry, laying the groundwork for understanding the structure and function of proteins. numberanalytics.com Initially, peptide synthesis was a complex and often inefficient process conducted in solution, now referred to as liquid-phase peptide synthesis (LPPS). masterorganicchemistry.com A significant breakthrough came with the introduction of protecting groups, which are chemical moieties that temporarily block a reactive functional group to prevent unwanted side reactions during synthesis.

The development of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s was a pivotal moment in peptide chemistry. rsc.org The Boc group offered a distinct advantage as it could be removed under mild acidic conditions, providing an orthogonal strategy to the existing benzyl (B1604629) carbamate (B1207046) (Cbz) protecting groups, which required harsher conditions for removal. rsc.org This innovation, coupled with the later development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963, revolutionized the field. masterorganicchemistry.com SPPS, where peptides are assembled on a solid resin support, streamlined the synthesis process, making the creation of longer and more complex peptides more feasible. masterorganicchemistry.com

The use of dipeptide building blocks, like Boc-Gln-Gln-OH, represents a further evolution in peptide synthesis strategy. Instead of adding amino acids one by one, the incorporation of a pre-formed dipeptide can accelerate the synthesis process and, in some cases, help to circumvent problematic side reactions that can occur with single amino acid additions. This approach has become an integral part of modern peptide chemistry, enabling the efficient construction of sophisticated peptide molecules.

Significance of N Boc Protected Glutamine Dipeptides in Academic Investigations

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support, or resin. bachem.combiotage.com This technique simplifies the purification process, as reagents and by-products are removed by simple filtration and washing steps. bachem.combiotage.com The synthesis proceeds by sequential addition of amino acids to the C-terminal end attached to the resin. peptide.com

Boc Protecting Group Chemistry in SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and well-established method in SPPS. seplite.com In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. seplite.combeilstein-journals.org This group is stable under most conditions but can be removed with moderate acids, typically a solution of 20% to 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). seplite.comchempep.com

The synthesis cycle involves the following key steps:

Deprotection: The Boc group of the resin-bound amino acid is removed with TFA. chempep.com

Neutralization: The resulting protonated amine is neutralized, often with a base like triethylamine. seplite.com

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine. seplite.com

Washing: The resin is washed to remove excess reagents and by-products. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com While effective, the Boc/Bzl strategy is considered quasi-orthogonal because both the temporary Boc group and the more permanent benzyl-based side-chain protecting groups are removed by acidolysis, albeit at different acid strengths. peptide.combiosynth.com

Protection Strategyα-Amino Protecting GroupSide-Chain Protecting GroupsDeprotection Conditions (α-Amino)Final Cleavage/DeprotectionOrthogonality
Boc/Bzl Boc (tert-butyloxycarbonyl)Benzyl-based (e.g., Bzl)Moderate acid (e.g., TFA) peptide.comStrong acid (e.g., HF, TFMSA) peptide.comQuasi-orthogonal biosynth.com
Fmoc/tBu Fmoc (9-fluorenylmethyloxycarbonyl)tert-Butyl-based (e.g., tBu)Base (e.g., Piperidine) iris-biotech.deStrong acid (e.g., TFA) iris-biotech.deOrthogonal beilstein-journals.org

Coupling Reagent Systems for Glutamine Residues

The formation of the peptide bond between two amino acids requires the activation of the carboxyl group of the incoming amino acid. The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions, especially with residues like glutamine. iris-biotech.dejpt.com

A common side reaction involving glutamine and asparagine is the dehydration of the side-chain amide to a nitrile, particularly when using carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). peptide.compeptide.com To mitigate this, additives are often used, or alternative coupling reagents are employed. iris-biotech.de

Common Coupling Reagent Systems:

Carbodiimides (DCC, DIC): These are effective but can lead to nitrile formation and racemization. peptide.comglobalresearchonline.net The addition of 1-hydroxybenzotriazole (HOBt) is a common strategy to suppress these side reactions. wikipedia.org DIC is preferred in SPPS because its urea (B33335) byproduct is more soluble and easily washed away. globalresearchonline.net

Phosphonium Salts (BOP, PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) were developed to avoid issues with carbodiimides. peptide.com They are highly efficient and minimize racemization and dehydration of glutamine. peptide.com PyBOP and PyAOP are also highly effective alternatives. iris-biotech.dejpt.com

Uronium/Aminium Salts (HBTU, TBTU, HATU): These reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate (B81430) analog (TBTU), are very popular. peptide.com They provide rapid and efficient coupling with minimal racemization, especially when HOBt is added. jpt.compeptide.com HATU, which is based on HOAt, is even more reactive and useful for difficult couplings. bachem.com

Reagent ClassExamplesAdvantagesDisadvantages/Considerations
Carbodiimides DCC, DIC, EDC peptide.comInexpensive, effective. globalresearchonline.netRisk of racemization and dehydration of Gln/Asn side chains. peptide.com
Phosphonium Salts BOP, PyBOP, PyAOP jpt.compeptide.comHigh efficiency, low racemization, less dehydration. peptide.comMore expensive, BOP produces a carcinogenic byproduct. peptide.com
Uronium/Aminium Salts HBTU, TBTU, HATU jpt.compeptide.comVery efficient, fast reaction times, low racemization. peptide.comHOBt/HOAt components can be explosive under certain conditions. bachem.com

Side-Chain Protection Strategies for Glutamine in Boc-SPPS

While glutamine can sometimes be used in Boc-SPPS without side-chain protection, this carries the risk of the side-chain amide reacting with coupling reagents to form a nitrile. peptide.com This side reaction is particularly problematic during the synthesis of longer peptides where the glutamine residue is repeatedly exposed to coupling conditions. peptide.com

To prevent this, the side-chain amide of glutamine is often protected. In Boc chemistry, the most commonly used protecting group for the glutamine side chain is the xanthyl (Xan) group . peptide.comiris-biotech.de

Advantages of Boc-Gln(Xan)-OH:

Prevents Dehydration: The Xan group effectively shields the side-chain amide from dehydration during activation with carbodiimides. peptide.com

Improves Solubility: The protected glutamine derivative exhibits better solubility. peptide.compeptide.com

The Xan group is acid-labile and is typically removed simultaneously with the Nα-Boc group during the TFA deprotection step. peptide.com Since the primary need for side-chain protection is during the coupling reaction itself, its subsequent removal in the following step is generally not a concern. peptide.com

Amino AcidSide-Chain Protecting Group in Boc-SPPSRationale for ProtectionCleavage Condition
Glutamine (Gln) Xanthyl (Xan) peptide.comPrevents dehydration to nitrile, improves solubility. peptide.compeptide.comAcid-labile (removed with TFA during Nα-Boc deprotection). peptide.com
Asparagine (Asn) Xanthyl (Xan) iris-biotech.dePrevents dehydration to nitrile, improves solubility. peptide.comAcid-labile (removed with TFA during Nα-Boc deprotection). peptide.com
Arginine (Arg) Tosyl (Tos), Nitro (NO2) peptide.comProtects the highly basic guanidinium (B1211019) group.HF, TFMSA (Tos); HF (NO2). peptide.com
Aspartic Acid (Asp) Benzyl ester (OBzl) iris-biotech.deProtects the side-chain carboxylic acid.Strong acid (e.g., HF). beilstein-journals.org
Glutamic Acid (Glu) Benzyl ester (OBzl) iris-biotech.deProtects the side-chain carboxylic acid.Strong acid (e.g., HF). beilstein-journals.org

Cleavage and Deprotection Protocols in Boc-SPPS Context

The final step in SPPS is the cleavage of the completed peptide from the solid support resin and the simultaneous removal of all permanent side-chain protecting groups. chempep.com In the Boc/Bzl strategy, this global deprotection requires a strong acid. peptide.com

The most common and effective reagent for this purpose is anhydrous hydrogen fluoride (B91410) (HF) . chempep.comnih.gov HF treatment efficiently removes benzyl-based side-chain protecting groups and cleaves the peptide from standard resins like Merrifield or MBHA resins. seplite.comchempep.com However, HF is extremely toxic and corrosive, requiring specialized equipment for its safe handling. chempep.comnih.gov

Due to the hazards associated with HF, alternative strong acids have been developed:

Trifluoromethanesulfonic acid (TFMSA): TFMSA is a strong acid that can be used as an alternative to HF for cleavage from MBHA resins. chempep.com It is also highly corrosive.

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf): This reagent is another alternative to HF and is reported to produce fewer side reactions than TFMSA. chempep.com It is not effective for removing certain protecting groups like Arg(NO2).

Hydrogen Bromide in Acetic Acid (HBr/AcOH): This reagent can also be used for cleavage, particularly from MBHA resins.

During acidolytic cleavage, reactive carbocations are generated from the protecting groups (e.g., tert-butyl cations from the N-terminal Boc group if not previously removed). peptide.commasterorganicchemistry.com These can cause unwanted side reactions with nucleophilic amino acid residues like tryptophan or methionine. To prevent this, "scavengers" such as anisole, thioanisole, or p-cresol (B1678582) are added to the cleavage cocktail to trap these reactive species. nih.govresearchgate.net

Cleavage ReagentDescriptionKey Features & Considerations
Hydrogen Fluoride (HF) The "gold standard" for Boc-SPPS cleavage. chempep.comnih.govHighly effective and versatile, but extremely toxic and corrosive, requiring special apparatus. nih.gov
Trifluoromethanesulfonic acid (TFMSA) A strong acid alternative to HF. Can be used for cleavage from MBHA resins; less volatile but still highly corrosive. seplite.com
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) An alternative that may produce fewer side reactions. Not compatible with all protecting groups (e.g., Arg(NO2), Cys(Bzl)). chempep.com
Hydrogen Bromide/Acetic Acid (HBr/AcOH) A classical cleavage reagent. chempep.comEffective for certain resins; requires careful control of conditions.

Solution-Phase Peptide Synthesis Approaches

Before the widespread adoption of SPPS, peptides were synthesized exclusively in solution. Solution-phase peptide synthesis (SPPS) involves carrying out all reaction steps in a suitable solvent, with purification of the intermediate peptide product after each step. wikipedia.orgekb.eg While more laborious due to the need for repeated purifications, this method is still valuable for large-scale synthesis and for certain complex peptide structures. wikipedia.org

Fragment Condensation Techniques

Fragment condensation is a key strategy in solution-phase synthesis. Instead of adding amino acids one by one, this technique involves the synthesis of several small, protected peptide fragments, which are then purified and coupled together to form the final, larger peptide.

For the synthesis of this compound, a fragment condensation approach would involve coupling a Boc-Gln derivative with a C-terminally protected Gln derivative (e.g., Gln-OMe). After the coupling reaction, the C-terminal protecting group would be selectively removed to yield the final product.

The same coupling reagents used in SPPS (e.g., DCC/HOBt, HBTU, PyBOP) are employed in solution-phase synthesis to facilitate the formation of the peptide bond between the fragments. globalresearchonline.netbachem.com A major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the carboxyl component fragment. The choice of coupling reagent and reaction conditions is therefore critical to maintaining the chiral integrity of the product. wikipedia.org

Activated Ester Methodologies

The activated ester methodology is a cornerstone of peptide synthesis, valued for its ability to form amide bonds under mild conditions, thereby minimizing racemization. This approach involves converting the carboxylic acid of the N-protected amino acid (e.g., Boc-Gln-OH) into a more reactive form—an "active ester"—before its reaction with the amino group of the second amino acid.

One of the most widely used reagents for this purpose is N-hydroxysuccinimide (NHS). wikipedia.orgthieme-connect.com The reaction of an N-protected amino acid with NHS, typically in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), yields a stable, often crystalline N-hydroxysuccinimide ester (OSu-ester). amerigoscientific.comchemicalbook.com These activated esters are stable enough to be purified and stored, yet sufficiently reactive to couple with an amino acid or peptide ester to form the desired peptide bond. wikipedia.orgchemicalbook.com The by-product of the coupling reaction, NHS, is water-soluble, which facilitates its removal during the work-up process. chemicalbook.comgoogle.com

The general process for synthesizing a dipeptide like this compound via the NHS active ester method would involve:

Activation : Boc-Gln-OH is reacted with N-hydroxysuccinimide and DCC to form Boc-Gln-OSu.

Coupling : The isolated Boc-Gln-OSu is then reacted with the unprotected glutamine (or a glutamine ester) to form the peptide bond, resulting in this compound. google.com

This method has been successfully employed for the synthesis of various glutamine-containing peptides. google.comias.ac.in The stability and reactivity of NHS esters make them highly versatile tools in organic and peptide chemistry. thieme-connect.comamerigoscientific.com However, under certain conditions, particularly in solid-phase synthesis where steric hindrance can be a factor, the reactivity of some active esters, including NHS esters, may be moderate, requiring longer reaction times or excess reagents. sci-hub.se

Table 1: Common Reagents in Activated Ester Methodologies
Reagent TypeExampleRole in Synthesis
Activating AgentN-Hydroxysuccinimide (NHS)Forms a reactive ester with the carboxylic acid. wikipedia.org
Coupling AgentN,N'-Dicyclohexylcarbodiimide (DCC)Facilitates the formation of the active ester. amerigoscientific.comchemicalbook.com
By-productDicyclohexylurea (DCU)Insoluble by-product from the DCC-mediated activation step.

Green Chemistry and Sustainable Synthesis Innovations

Aqueous Solid-Phase Peptide Synthesis (ASPPS) with Analogous Protecting Groups

A significant innovation in green peptide synthesis is the development of Aqueous Solid-Phase Peptide Synthesis (ASPPS). researchgate.netrsc.org This methodology seeks to replace harmful organic solvents with water, the greenest possible solvent. csic.es The challenge lies in the poor solubility of many reagents, including N-protected amino acids like those using the tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups, in aqueous media. researchgate.netopenaccesspub.org

To overcome this, several strategies have been developed:

Water-Soluble Protecting Groups : New Nα-amino protecting groups, such as the sulfonate-based "Smoc" group, have been designed for enhanced water solubility. rsc.orgsci-hub.se These groups follow a similar base-mediated cleavage mechanism as Fmoc but are readily soluble in aqueous solutions. rsc.org

Modified Conventional Protecting Groups : Research has also focused on adapting conventional protecting groups for use in ASPPS. rsc.org This can involve using water-soluble or dispersible forms of Boc- and Fmoc-protected amino acids, sometimes facilitated by surfactants that form micelles. researchgate.netopenaccesspub.org

Water-Soluble Reagents : The use of water-soluble coupling reagents, such as certain carbodiimides (e.g., WSCD), is crucial for performing the coupling step in water. researchgate.netrsc.org

In an ASPPS context using a Boc-strategy, the Boc group would be removed using aqueous acid (e.g., 1 M HCl), followed by neutralization with an aqueous base. rsc.org This approach has been used to successfully synthesize dipeptides and even decapeptides with satisfactory yields and purities, demonstrating the potential of water as a viable solvent for SPPS. researchgate.netrsc.org

Ionic Liquid-Based Reaction Media for Peptide Synthesis

Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as promising green solvents for peptide synthesis. uni-bonn.de Their unique properties, including low vapor pressure, high thermal stability, and excellent solvating power for a wide range of compounds, make them attractive alternatives to volatile organic solvents. uni-bonn.denih.gov

Research has demonstrated that ILs can be effective media for peptide coupling reactions. arkat-usa.org In some cases, reactions performed in ILs result in higher purity of the crude peptide product compared to the same reaction in conventional solvents like DCM or THF. arkat-usa.org One innovative approach involves the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). rsc.orgrsc.org In this strategy, the Boc-protected amino acid itself becomes the anion of the ionic liquid. rsc.orgnih.gov These Boc-AAILs can then act as both the reactant and the reaction medium for dipeptide synthesis. rsc.org For example, a Boc-AAIL could be coupled with an amino acid ester using standard coupling reagents to form a dipeptide, often with satisfactory yields in short reaction times. rsc.orgnih.gov

Table 2: Comparison of Green Synthesis Media
MethodologyPrimary SolventKey AdvantageChallenge
ASPPSWaterMaximally "green" and non-toxic solvent. csic.esSolubility of protected amino acids and reagents. openaccesspub.org
Ionic Liquid-Based SynthesisIonic LiquidExcellent solubility for reactants; recyclable. uni-bonn.denih.govProduct extraction and potential cost. whiterose.ac.uk

Large-Scale Synthesis and Production Methodologies in Research

The transition from laboratory-scale synthesis to large-scale production of peptides like this compound presents a different set of challenges, where efficiency, cost, and scalability are paramount. While solid-phase synthesis is ideal for research and small-scale production, liquid-phase peptide synthesis (LPPS) is often more suitable for manufacturing larger quantities. google.com

Several methodologies are employed for the industrial or large-scale production of dipeptides and related molecules:

Liquid-Phase Peptide Synthesis (LPPS) : This classical approach involves carrying out the synthesis entirely in solution. After each step, the product must be isolated and purified, often through crystallization. While more labor-intensive than SPPS, it is more amenable to scale-up and avoids the high cost of resins and the limitations of resin loading capacity. google.com Large-scale synthesis of complex peptides has been achieved using LPPS, involving the coupling of peptide fragments in solution. google.com

Chemo-enzymatic Methods : These processes combine chemical synthesis steps with enzymatic reactions. For instance, an amino acid can be chemically esterified, and this ester is then enzymatically coupled with another amino acid to form the dipeptide. ajinomoto.co.jp This can be a highly efficient and cost-effective manufacturing process, as demonstrated by the industrial production of the dipeptide Alanyl-Glutamine. ajinomoto.co.jpkyowahakko-bio.co.jp

Fermentative Processes : Advances in biotechnology have enabled the production of dipeptides through fermentation, using engineered microorganisms. researchgate.netnih.gov These biological methods, which can utilize enzymes like L-amino acid α-ligases, offer a potentially sustainable and cost-effective route for large-scale dipeptide manufacturing. researchgate.net

For a protected dipeptide like this compound, a large-scale research or pilot production would likely employ a liquid-phase strategy, potentially using fragment condensation or a stepwise approach with careful control of reaction conditions and purification at each stage to ensure high purity and yield.

Advanced Analytical and Spectroscopic Characterization of Boc Gln Gln Oh and Its Derivatives

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for both assessing the purity of Boc-Gln-Gln-OH and for its isolation. These techniques separate the target compound from impurities and byproducts.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of Boc-protected amino acids and peptides, including this compound. ruifuchemical.comgoogle.com The method's effectiveness lies in its ability to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. ajpamc.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, frequently with an additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. biorxiv.orgwiley-vch.de The separation is achieved by a gradient elution, where the proportion of the organic solvent is gradually increased, allowing for the elution of compounds with varying polarities. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 98% are often required for synthetic applications. ruifuchemical.com

Table 1: Illustrative HPLC Conditions for Boc-Amino Acid Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm wiley-vch.de
Injection Volume 10-20 µL

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and improved sensitivity. rsc.org This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

Preparative Chromatography for Research-Scale Purification

When a highly pure sample of this compound is required for research or further synthesis, preparative chromatography is the method of choice. google.comajpamc.com This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and collect the compound of interest.

Preparative HPLC systems utilize larger columns with greater loading capacities. rsc.org The goal is to inject a larger quantity of the crude or partially purified product and collect the fraction containing the desired compound as it elutes from the column. The collected fractions are then analyzed for purity, and those meeting the required specifications are combined and lyophilized to yield the final, highly purified product. The mobile phase composition and gradient are often optimized at the analytical scale before being transferred to the preparative system.

Mass Spectrometry for Molecular Identification and Purity Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information. It is a critical tool for confirming the identity and verifying the purity of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like peptides. beilstein-journals.org In ESI-MS, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until the ions are expelled into the gas phase and directed into the mass analyzer.

For this compound, ESI-MS is used to confirm its molecular weight. The technique can also be coupled with liquid chromatography (LC-MS) to provide both retention time and mass information for each component in a mixture, offering a comprehensive purity assessment. beilstein-journals.org

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of peptides and other biomolecules. In MALDI-TOF, the sample is co-crystallized with a matrix material on a target plate. A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined based on their flight time.

MALDI-TOF is particularly useful for the rapid analysis of peptide synthesis products and can be used to verify the successful synthesis of this compound. nih.gov It provides a clear molecular ion peak, confirming the identity of the compound.

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the precise mass determination and elemental composition confirmation of this compound and its derivatives. Techniques such as Electrospray Ionization (ESI) coupled with mass analyzers like Orbitrap or Time-of-Flight (TOF) offer exceptional accuracy.

For instance, in the synthesis of various peptide conjugates, HRMS is employed to verify the exact mass of the synthesized compounds. In one study, the exact mass of a derivative, tert-Butyl N2-(tert-butoxycarbonyl)-N5-(4-fluorophenyl)-L-glutaminate, was determined using ESI-MS, with a found mass of 397.2161 [M+H]⁺, which closely matched the calculated mass of 397.2139. nih.gov Similarly, for another derivative, the calculated mass was 473.2452 and the found mass was 473.2456 [M+H]⁺. nih.gov These examples underscore the power of HRMS in confirming the successful synthesis and purity of these complex molecules.

The molecular weight of the parent compound, Boc-Gln-OH, is 246.26 g/mol , and for this compound, it is 374.39 g/mol . nih.govscbt.com HRMS can readily distinguish between these and other peptidic derivatives, providing confidence in their identity.

Table 1: High-Resolution Mass Spectrometry Data for this compound and Related Compounds

CompoundMolecular FormulaCalculated Mass (Da)Found Mass [M+H]⁺ (Da)Reference
Boc-Gln-OHC₁₀H₁₈N₂O₅246.1216Not specified nih.gov
This compoundC₁₅H₂₆N₄O₇374.1798Not specified scbt.com
tert-Butyl N2-(tert-butoxycarbonyl)-N5-(4-fluorophenyl)-L-glutaminateC₂₀H₃₀FN₂O₅397.2139397.2161 nih.gov
tert-Butyl N2-(tert-butoxycarbonyl)-N5-(4-biphenyl)-L-glutaminateC₂₆H₃₄FN₂O₅473.2452473.2456 nih.gov

Note: The calculated mass is for the neutral molecule. The found mass is for the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the detailed structural analysis of this compound and its derivatives, providing information on the connectivity and chemical environment of each atom.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For Boc-Gln-OH, the characteristic signals include those for the tert-butoxycarbonyl (Boc) protecting group, the α-proton, and the side-chain protons of the glutamine residue. guidechem.comchemicalbook.com

In a typical ¹H NMR spectrum of Boc-Gln-OH in DMSO-d₆, the following signals are observed: a singlet for the nine protons of the Boc group around 1.37 ppm, multiplets for the β- and γ-protons of the glutamine side chain between 1.68 and 2.11 ppm, a multiplet for the α-proton around 3.83 ppm, and signals for the amide and carboxylic acid protons. guidechem.com The specific chemical shifts can vary slightly depending on the solvent used. scienceopen.comresearchgate.net

For derivatives, the ¹H NMR spectra reveal additional signals corresponding to the incorporated moieties. For example, in N⁵-(4-fluorophenyl)glutamine, signals for the aromatic protons of the fluorophenyl group appear in the downfield region of the spectrum. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Boc-Gln-OH

Proton AssignmentChemical Shift (ppm) in DMSO-d₆Reference
Boc (9H, s)~1.37 guidechem.com
β-CH₂ (2H, m)~1.68 - 1.91 guidechem.com
γ-CH₂ (2H, t)~2.11 guidechem.com
α-CH (1H, m)~3.83 guidechem.com
NH (1H, d)~6.97 guidechem.com
Amide NH₂ (2H, s)~6.97, ~7.27 guidechem.com
COOH (1H, s)~7.27 guidechem.com

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Chemical shifts are approximate and can vary.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. oregonstate.edu

For Boc-Gln-OH, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the α-carbon, and the carbons of the glutamine side chain. chemicalbook.comisotope.com The carbonyl carbons typically resonate at the downfield end of the spectrum (150-180 ppm). oregonstate.edu

The study of ¹³C NMR chemical shifts in different solvents can also provide insights into intra- and intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Boc-Gln-OH

Carbon AssignmentChemical Shift (ppm) in DMSO-d₆Reference
Boc (CH₃)₃~28.2 chemicalbook.com
γ-CH₂~31.3 chemicalbook.com
β-CH₂~32.1 chemicalbook.com
α-CH~53.3 chemicalbook.com
Boc C (quaternary)~78.1 chemicalbook.com
Boc C=O~155.4 chemicalbook.com
Amide C=O~173.1 chemicalbook.com
Carboxyl C=O~173.8 chemicalbook.com

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Advanced Optical Spectroscopy

Advanced optical spectroscopy techniques are crucial for investigating the higher-order structures and interactions of this compound and its derivatives, particularly in solution.

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. nih.govwvu.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. rsc.org The resulting spectrum provides information on the presence of α-helices, β-sheets, turns, and random coil structures. nih.gov

For dipeptides like this compound, the CD spectrum is generally characteristic of a random coil structure. However, in the context of larger peptides or under conditions that promote self-assembly, glutamine-rich sequences can adopt β-sheet structures, which are associated with aggregation. nih.gov Studies on glutamine-containing peptides have shown that they can exhibit β-sheet CD spectra, particularly at neutral pH where aggregation is more favorable. nih.gov The CD spectra of dipeptide enantiomers, such as L- and D-forms, will show mirror images of each other, which can be used for chiral discrimination. rsc.orgoup.com

The analysis of CD spectra of peptide derivatives can reveal how modifications to the peptide backbone or side chains influence their secondary structure and, consequently, their biological activity or aggregation propensity. jst.go.jp

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and aggregation phenomena. jasco-global.com While this compound itself is not intrinsically fluorescent, it can be derivatized with fluorescent probes, or its interaction with fluorescent dyes can be monitored to study its properties.

A common application is in protease activity assays, where a fluorogenic group like 7-Amino-4-Methylcoumarin (AMC) is attached to a peptide substrate containing glutamine. jasco-global.comsmolecule.com Cleavage of the peptide by a protease releases the fluorescent AMC, leading to an increase in fluorescence intensity that can be used to quantify enzyme activity. smolecule.com

Furthermore, fluorescence spectroscopy can be used to study the aggregation of glutamine-containing peptides. Dyes such as Thioflavin S (ThS) exhibit enhanced fluorescence upon binding to amyloid-like aggregates, which are rich in β-sheet structures. rsc.org Monitoring the fluorescence of such dyes in the presence of glutamine-rich peptides can provide insights into the kinetics and extent of aggregation. rsc.org Light scattering measurements using a fluorescence spectrometer can also be employed to monitor the formation of peptide aggregates in solution. nih.gov Fluorescence anisotropy has also been used to monitor the lag phase of collagen fibrillogenesis in the presence of a glutamine-arginine mixture. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing detailed information about functional groups, secondary structure, and intermolecular interactions within a peptide. bas.bg For a protected dipeptide like this compound, these spectroscopic methods can identify characteristic vibrations of the N-terminal Boc-protecting group, the peptide backbone, the glutamine side chains, and the C-terminal carboxylic acid.

Research Findings: The vibrational spectra of protected peptides are complex, but specific regions are diagnostic for key structural features. mpg.de The analysis of these spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help assign experimental bands to specific molecular motions. researchgate.netnih.gov

Key vibrational bands for this compound would be expected in the following regions:

Amide A and B Bands: The N-H stretching vibrations, typically appearing above 3100 cm⁻¹, are sensitive to hydrogen bonding. mdpi.com A lower frequency for the Amide A band (typically ~3300 cm⁻¹) suggests the involvement of the N-H group in strong hydrogen bonds. bas.bg

Carbonyl Stretching Region (1800-1600 cm⁻¹): This region is particularly informative. It contains overlapping bands from several carbonyl groups: the Boc-group urethane (B1682113) C=O (~1685 cm⁻¹), the C-terminal carboxylic acid C=O (~1735 cm⁻¹), and the amide C=O groups of the peptide backbone (Amide I band). bas.bgnih.gov

Amide I Band: Located around 1640-1680 cm⁻¹, this band arises primarily from the C=O stretching vibration of the peptide linkage. Its exact frequency is a well-established indicator of the peptide's secondary structure (e.g., α-helix, β-sheet, or random coil). acs.org For a dipeptide, it confirms the presence of the amide bond. nih.gov

Amide II and III Bands: The Amide II band (~1550 cm⁻¹), resulting from a coupling of N-H in-plane bending and C-N stretching, and the Amide III band (~1200-1300 cm⁻¹), a more complex mix of vibrations, also provide structural information. acs.org

Side Chain Vibrations: The primary amide of the glutamine side chains will also have characteristic C=O stretching (~1670 cm⁻¹) and N-H bending vibrations.

The complementary nature of IR and Raman spectroscopy is crucial; vibrations that are weak in IR may be strong in Raman, and vice versa, allowing for a more complete vibrational analysis. vulcanchem.com

Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is based on typical values for protected amino acids and dipeptides. bas.bgnih.gov

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Spectroscopy
N-H Stretch (Amide A)Peptide Backbone N-H3300 - 3400IR, Raman
C-H StretchesBoc group, Aliphatic chain2850 - 3000IR, Raman
C=O StretchCarboxylic Acid (C-terminus)1730 - 1750IR
C=O StretchBoc Protecting Group1680 - 1700IR
Amide I (C=O Stretch)Peptide Backbone & Side Chain1640 - 1670IR, Raman
Amide II (N-H Bend, C-N Stretch)Peptide Backbone1510 - 1570IR

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state at atomic resolution. koreascience.kr For peptides, this technique provides invaluable insights into the conformational preferences, stereochemistry, and the intricate network of non-covalent interactions that dictate the molecular packing in a crystal. uio.no

Single-Crystal X-ray Diffraction for Dipeptide Structure Determination

Single-crystal X-ray diffraction is the gold standard for elucidating the molecular architecture of peptides. nih.gov By irradiating a single crystal of a compound, such as this compound, with an X-ray beam, a unique diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution throughout the crystal's unit cell, which in turn reveals the precise positions of each atom. researchgate.net

Research Findings: The structural analysis of a dipeptide crystal provides several key parameters:

Bond Lengths and Angles: Provides exact measurements for all covalent bonds and angles within the molecule.

Intermolecular Interactions: Crucially, it maps out the hydrogen bonding network. In a peptide like this compound, this would include hydrogen bonds between the peptide backbone N-H and C=O groups, the terminal carboxylic acid, and the side-chain amides. nih.gov These interactions are fundamental to the self-assembly and stabilization of the crystal lattice. uio.no

Molecular Packing: It shows how individual dipeptide molecules arrange themselves in the crystal, for instance, in layered structures or other supramolecular assemblies. nih.govresearchgate.net

For related protected dipeptides, studies have revealed how the protecting groups and side chains influence the crystal packing, often forming distinct hydrophobic and hydrophilic regions within the crystal structure. uio.no

Table 2: Illustrative Crystallographic Data for a Protected Dipeptide This table presents typical parameters that would be obtained from a single-crystal X-ray diffraction experiment on a dipeptide like this compound, based on published data for similar molecules. koreascience.krnih.gov

Parameter Description Example Value
Chemical FormulaMolecular formulaC₁₅H₂₆N₄O₇
Formula WeightMolecular weight ( g/mol )374.39
Crystal SystemThe crystal system (e.g., Orthorhombic)Monoclinic
Space GroupSymmetry of the unit cellP2₁
a, b, c (Å)Unit cell dimensionsa=10.7, b=12.7, c=9.6
α, β, γ (°)Unit cell anglesα=90, β=105.5, γ=90
ZMolecules per unit cell2
R-factorIndex of refinement quality~0.05

Charge Density Analysis and Intermolecular Interactions

Charge density analysis is an advanced crystallographic technique that goes beyond simple structure determination to map the distribution of electron density within the covalent bonds and lone pairs of a molecule. bbk.ac.uk This is achieved by analyzing high-resolution X-ray diffraction data, often collected at very low temperatures to minimize thermal motion. pnas.org

Research Findings: This method provides a quantitative description of chemical bonding and intermolecular forces. By applying theoretical frameworks like the Hansen-Coppens multipole formalism and the Quantum Theory of Atoms in Molecules (QTAIM), the experimental electron density is modeled to extract detailed chemical information. pnas.org

For a peptide like this compound, charge density analysis can:

Determine Atomic Charges: It allows for the calculation of net atomic charges on each atom, providing a more accurate picture of charge distribution than theoretical point-charge models. bbk.ac.uk

Quantify Electrostatic Interactions: The electrostatic energy between molecules in the crystal can be calculated directly from the experimental charge density. This is crucial for understanding the nature and strength of hydrogen bonds (e.g., N-H···O, O-H···O) and other weaker interactions that stabilize the crystal structure. pnas.org

Characterize Covalent Bonds: The analysis provides detailed information about the nature of covalent bonds, such as their polarity and the accumulation of charge density along the bond path.

A study on the pentapeptide Boc-Gln-d-Iva-Hyp-Ala-Phol showcased the power of this method. pnas.orgresearchgate.net The analysis allowed for the evaluation of intermolecular interaction energies, demonstrating how the charge density approach provides a detailed, experimentally-derived understanding of the forces holding the molecules together in the crystal. pnas.org This level of detail is paramount for understanding molecular recognition and self-assembly processes.

Chemical Reactivity, Derivatization, and Functionalization Strategies of Boc Gln Gln Oh

Role of the Boc Protecting Group in Orthogonal Protection Strategies

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at reactive sites, such as the α-amino group of amino acids. americanpeptidesociety.orgthermofisher.com The tert-butyloxycarbonyl (Boc) group is a widely used "temporary" protecting group for the N-terminus. thermofisher.com Its key feature is its lability under acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to basic and nucleophilic conditions. thermofisher.comorganic-chemistry.orgwikipedia.org

This stability profile is the foundation of its role in orthogonal protection strategies. fiveable.me Orthogonal protection is a synthetic approach that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.meiris-biotech.de This allows for the selective deprotection and modification of different functional groups within a single molecule. fiveable.me

A common orthogonal pairing is the acid-labile Boc group for the N-terminus and base-labile groups, like fluorenylmethyloxycarbonyl (Fmoc), for other sites. organic-chemistry.orgnumberanalytics.com For a peptide like Boc-Gln-Gln-OH, the Boc group protects the N-terminal amine, while other protecting groups could be used for the side-chain amides or for coupling with other molecules. The Boc group's resistance to the basic conditions (e.g., piperidine) used to remove Fmoc groups makes this combination particularly powerful in complex syntheses. americanpeptidesociety.orgnumberanalytics.com This strategy, where different classes of protecting groups are removed by distinct chemical mechanisms, provides precise control over the construction of complex peptides. fiveable.meresearchgate.net

Protecting GroupAbbreviationCleavage ConditionsStabilityOrthogonal Partner Example
tert-ButyloxycarbonylBocModerately strong acid (e.g., TFA) americanpeptidesociety.orgwikipedia.orgStable to base, nucleophiles, hydrogenolysis organic-chemistry.orgchemistrysteps.comFmoc (Base-labile) organic-chemistry.orgnumberanalytics.com
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) americanpeptidesociety.orgiris-biotech.deStable to mild acid iris-biotech.deBoc (Acid-labile) ontosight.ai
Benzyl (B1604629)BzlStrong acid (e.g., HF) or Hydrogenolysis thermofisher.comchemistrysteps.comStable to TFA, base peptide.comBoc (quasi-orthogonal) biosynth.com
AllyloxycarbonylAllocPd(0) catalysis fiveable.meStable to acid and base creative-peptides.comBoc, Fmoc fiveable.me

Selective Functionalization of Side Chains

The two glutamine residues in this compound offer side-chain amide groups that can be targeted for modification to create derivatives with novel properties.

The Ullmann reaction, a copper-catalyzed coupling, is a powerful method for forming carbon-nitrogen and carbon-oxygen bonds. rsc.orgnih.gov In peptide chemistry, it has been adapted for the late-stage functionalization of amino acid side chains. rsc.orgrsc.org Recent research has focused on the selective modification of tryptophan residues in peptides via a copper-catalyzed Ullmann coupling, which allows for the arylation of the indole (B1671886) side chain. rsc.orgthieme-connect.com This method is valued for its chemoselectivity and tolerance of various functional groups. rsc.orgrsc.org

In a study involving a dipeptide containing both glutamine and tryptophan (Boc-Gln-Trp-OMe), the Ullmann coupling showed excellent selectivity for modifying the tryptophan residue over the glutamine side-chain amide under the tested conditions. rsc.org This highlights the difference in nucleophilicity and reactivity between the indole nitrogen of tryptophan and the primary amide of glutamine in this specific catalytic system. rsc.org While this specific reaction targets tryptophan, the principle of using transition-metal catalysis to achieve side-chain-selective modifications on a Boc-dipeptide scaffold is a key strategy in modern peptide chemistry. rsc.orgntu.ac.uk Further research could explore different catalytic systems to specifically target the glutamine side chain. For instance, electroauxiliary-assisted oxidation has been developed to functionalize glutamine residues within unprotected peptides. researchgate.net

This compound can be derivatized to create substrates for enzyme assays. By coupling a chromogenic (color-releasing) or fluorogenic (fluorescence-releasing) group to the C-terminus, the peptide can be used to measure the activity of specific proteases. When the enzyme cleaves the peptide bond, the reporter group is released, generating a measurable signal.

Glutamine-containing peptides are particularly useful as substrates for certain cysteine peptidases, such as those from the papain family. frontiersin.orgfrontiersin.org For example, substrates with the general formula Glp-Phe-Gln-X, where X is a reporter group like p-nitroanilide (pNA) or 4-amino-7-methylcoumarin (AMC), have been synthesized. frontiersin.org The cleavage of the Gln-X bond by the target enzyme releases pNA (a chromophore) or AMC (a fluorophore). frontiersin.orgfrontiersin.org These glutamine-containing substrates have shown high efficiency and selectivity for cysteine peptidases, with minimal cleavage by other enzyme classes like serine peptidases. frontiersin.org This makes derivatives of glutamine dipeptides valuable tools for differentiating enzyme activity in complex biological samples. frontiersin.orgfrontiersin.org

Reporter GroupAbbreviationTypeDetection Method
p-NitroanilidepNAChromogenicSpectrophotometry (absorbance of released pNA) frontiersin.org
7-Amino-4-methylcoumarinAMCFluorogenicFluorometry (fluorescence of released AMC) frontiersin.org
β-NaphthylamideNAFluorogenicFluorometry (fluorescence of released β-naphthylamine) portlandpress.com
Dansylcadaverine-FluorogenicFluorometry (increase in fluorescence upon incorporation) zedira.com

Copper-Catalyzed Ullmann Coupling for Tryptophan Modification in Boc-Dipeptides

Reaction Mechanisms in Peptide Bond Formation and Associated Side Reactions

The synthesis of peptides, including the extension of this compound, involves the formation of a peptide (amide) bond. This is a condensation reaction that joins the carboxyl group of one amino acid to the amino group of another. fiveable.me The reaction requires activation of the carboxylic acid, typically with a coupling reagent, to make it more susceptible to nucleophilic attack by the amine. iris-biotech.debachem.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). iris-biotech.dewikipedia.org The mechanism generally proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the peptide bond. wikipedia.orgyoutube.com

However, several side reactions can occur, particularly involving glutamine. google.com The most significant side reaction for an N-terminal glutamine residue is intramolecular cyclization to form a pyroglutamate (B8496135) (pGlu) residue. peptide.commdpi.com This reaction involves the side-chain amide attacking the N-terminal amine, releasing ammonia (B1221849) and forming a five-membered lactam ring. mdpi.com This process can be catalyzed by acid or base and can occur during peptide synthesis or even during storage. peptide.commdpi.com The formation of pyroglutamate is problematic as it terminates the peptide chain, preventing further elongation. google.com Adding additives like 1-hydroxybenzotriazole (B26582) (HOBt) during deprotection steps can help suppress this side reaction. peptide.com

Regioselective Modifications and Protecting Group Compatibility

Regioselectivity refers to the ability to chemically alter a specific functional group in a molecule that contains other, similar functional groups. mdpi.com In the context of this compound, a key challenge is the selective modification of one glutamine side chain over the other, or modifying the side chains without affecting the C-terminal carboxyl group.

Achieving such selectivity relies heavily on the compatibility of the protecting groups used. thermofisher.com The Boc group is compatible with a wide array of other protecting groups, which is essential for complex, multi-step syntheses. numberanalytics.comsigmaaldrich.com For instance, if the goal is to modify the side chain of the C-terminal glutamine while leaving the other glutamine and the N-terminus untouched, a strategy could involve using an additional, orthogonal protecting group on the side chain of the N-terminal glutamine. This protecting group would need to be stable to the conditions used for both Boc deprotection and the subsequent side-chain modification.

The choice of protecting groups must be carefully planned to ensure that they can be removed sequentially without interfering with each other. fiveable.meiris-biotech.de For example, the Boc group at the N-terminus is removed with acid, while a side-chain protecting group like Dde or ivDde could be removed with hydrazine, and an Fmoc group with piperidine. sigmaaldrich.com This orthogonal approach allows for precise, regioselective modifications, enabling the synthesis of highly complex and specifically functionalized peptides derived from the this compound scaffold. researchgate.netsigmaaldrich.com

Research Applications of Boc Gln Gln Oh in Supramolecular and Biological Chemistry

Peptide Self-Assembly and Nanomaterial Fabrication

The spontaneous organization of peptide molecules into well-defined nanostructures is a powerful bottom-up approach in materials science. The specific sequence and chemical modifications of the peptides dictate the resulting architectures.

The creation of self-assembling peptides into predictable nanostructures relies on fundamental molecular design principles. The process is driven by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic effects, and electrostatic forces. nih.gov The sequence of amino acids is critical in determining the final three-dimensional structure of the assembled material. nih.gov

Glutamine residues are particularly influential in the self-association of peptides due to their side-chain amide groups, which can act as both hydrogen bond donors and acceptors. researchgate.netmdpi.com This enables the formation of extensive and specific hydrogen-bonding networks that stabilize the resulting supramolecular structures. mdpi.comacs.org These interactions are a key driving force behind the aggregation and intermolecular association of proteins. researchgate.netacs.org

Studies have shown that glutamine has a high propensity to form hydrogen bonds and can associate through backbone-backbone, backbone-side chain, and side chain-side chain interactions. researchgate.netacs.org The presence of multiple glutamine residues can enhance these effects, leading to more stable and well-ordered assemblies. mdpi.com The additional hydrogen bonding from glutamine residues can lead to stiffer hydrogels compared to peptides with other polar amino acids like serine. mdpi.comwhiterose.ac.uk

The self-assembly of short peptides can yield a diverse array of nanostructures, including nanotubes, vesicles, and fibrils. nih.gov For example, the dipeptide diphenylalanine, which is the core recognition motif of the Alzheimer's β-amyloid polypeptide, can self-assemble into well-ordered nanotubes. rsc.org Depending on the conditions, it can also form nanowires and nanovesicles. rsc.org

While specific studies detailing the formation of nanotubes or vesicles exclusively from Boc-Gln-Gln-OH are not prevalent, the principles governing dipeptide self-assembly are well-established. For instance, cationic dipeptides can form nanotubes that transition into vesicles upon dilution. The interplay of the hydrophobic Boc group and the hydrogen-bonding capacity of the glutamine residues in this compound is expected to facilitate the formation of ordered structures. Other modified dipeptides, such as Boc-diphenylalanine, are known to form highly ordered tubular nanostructures. rsc.org

Role of Glutamine Residues in Driving Self-Association (e.g., Hydrogen Bonding)

Enzyme Kinetics and Substrate Design

The unique chemical properties of glutamine-containing peptides make them valuable substrates for studying the kinetics and mechanisms of specific enzymes.

Peptides containing glutamine are instrumental in the development of assays for various peptidases. New substrates with glutamine in the P1 position have been introduced for assaying cysteine peptidases from the C1 papain family. nih.govfrontiersin.org These substrates, with a general formula of Glp-Phe-Gln-X (where X is a chromogenic or fluorogenic group), demonstrate high efficiency and selectivity for this enzyme family. nih.govfrontiersin.orgresearchgate.net

A key advantage of these glutamine-containing substrates is their high selectivity for cysteine peptidases over other peptidase clans, such as serine trypsin-like peptidases. nih.govfrontiersin.org This selectivity allows for the accurate measurement of cysteine peptidase activity even in complex mixtures of enzymes. nih.govfrontiersin.org For example, the substrate Glp-Phe-Gln-pNA has been used in combination with other substrates to differentiate between cathepsin L and cathepsin B. nih.govfrontiersin.orgnih.gov The major digestive peptidase of the mealworm Tenebrio molitor is a cathepsin L-like enzyme with post-glutamine cleavage activity. researchgate.netdntb.gov.ua

Table 1: Examples of Glutamine-Containing Peptidase Substrates

Substrate Target Enzyme Family Key Advantage
Glp-Phe-Gln-pNA C1 Cysteine Peptidases High selectivity over other peptidase clans. nih.govfrontiersin.org
Glp-Phe-Gln-AMC C1 Cysteine Peptidases Fluorogenic, enabling sensitive activity detection. researchgate.net

Glutaminyl cyclase (QC) is an enzyme that catalyzes the formation of pyroglutamic acid (pGlu) from N-terminal glutamine residues. To study the activity of this enzyme, chromogenic and fluorogenic substrates containing glutamine have been developed. researchgate.net These substrates, such as L-glutamine-p-nitroanilide and L-glutaminyl-4-methylcoumarinylamide, allow for continuous spectrometric assays of QC activity when coupled with a pyroglutamyl aminopeptidase. researchgate.net

While this compound itself is N-terminally protected, the unprotected dipeptide H-Gln-Gln-OH can serve as a substrate for glutaminyl cyclase. glpbio.com Kinetic studies on purified papaya QC with various glutaminyl peptides, including Gln-Gln, have shown that the kinetic parameters are comparable, indicating that these small peptides are effective substrates for investigating the enzyme's mechanism. researchgate.net

Probing Enzyme Mechanisms with Boc-Dipeptide Substrates

The protected dipeptide this compound, and its deprotected form, H-Gln-Gln-OH, serve as valuable tools for investigating the mechanisms of specific enzymes that recognize and process glutamine residues. Their defined structure allows researchers to dissect catalytic activities and substrate specificities.

A notable example is the study of glutaminyl cyclase (QC), an enzyme that catalyzes the formation of pyroglutamate (B8496135) at the N-terminus of peptides and proteins. In a study characterizing recombinant human QC, H-Gln-Gln-OH was used as a substrate to determine key kinetic parameters. iris-biotech.de The results obtained were compared with those from other glutamine-containing substrates, providing insights into the enzyme's function. However, these findings were noted to be contradictory to previous studies on human QC expressed in E. coli, suggesting that the expression system (in this case, Pichia pastoris) and post-translational modifications, such as disulfide bond formation, are critical for the enzyme's catalytic properties. iris-biotech.de Deglycosylation, in contrast, had no effect on the enzymatic activity. iris-biotech.de

Table 1: Kinetic Parameters for Human Glutaminyl Cyclase with H-Gln-Gln-OH Substrate This interactive table summarizes kinetic data from studies on human QC.

Substrate Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Source

Similarly, dipeptides containing glutamine are instrumental in studying transglutaminases (TGases). These enzymes are involved in creating covalent cross-links in proteins by catalyzing an acyl-transfer reaction involving the γ-carboxamide group of a peptide-bound glutamine residue. americanpeptidesociety.orgcore.ac.uk Synthetic peptides are used as acyl donors to investigate the substrate specificities of different TGases. core.ac.uk For instance, the reference substrate Z-Gln-Gly, which is structurally similar to a Gln-Gln dipeptide, is widely used to evaluate the enzymatic activity of transglutaminase 2 (TG2). americanpeptidesociety.org Such studies are crucial for understanding the enzyme's role in both normal physiological processes and diseases like celiac disease. americanpeptidesociety.org

Peptide-Based Drug Discovery and Medicinal Chemistry Research

This compound is a fundamental component in the pipeline of modern drug discovery, where peptide-based molecules are increasingly explored as therapeutic agents due to their high specificity and potency.

Design and Synthesis of Bioactive Peptides

The primary application of this compound in medicinal chemistry is its role as a dipeptide building block in solid-phase peptide synthesis (SPPS). anaspec.compnas.org The Boc (tert-butoxycarbonyl) group protects the N-terminal amine, preventing it from participating in unwanted side reactions during the stepwise elongation of a peptide chain. acs.org This allows for the precise and controlled assembly of complex peptide sequences. anaspec.com

Its use streamlines the synthesis process, as incorporating a dipeptide unit in a single coupling step can be more efficient than adding individual amino acids sequentially. americanpeptidesociety.org Researchers utilize this compound to construct bioactive peptides designed for therapeutic or diagnostic purposes. anaspec.com For example, related protected glutamine derivatives are used to synthesize peptides with specific antigenic activity. peptide.com The reliable performance of such building blocks is essential for producing the high-purity peptides required for pharmaceutical research and development. anaspec.com

Exploration of Peptide-Protein Interactions using Synthetic Peptides

Synthetic peptides derived from building blocks like this compound are indispensable for studying the intricate interactions between peptides and proteins. aacrjournals.org These interactions are at the heart of most cellular processes, and understanding them is key to designing drugs that can modulate these pathways. aacrjournals.org

By creating peptides that mimic a specific region of a protein, researchers can probe binding events, map interaction sites, and study the conformational changes that occur upon binding. The use of H-Gln-Gln-OH to study the kinetics of glutaminyl cyclase is a direct example of using a synthetic peptide to explore a peptide-enzyme interaction. iris-biotech.de Similarly, synthetic peptide substrates are widely used to analyze the activity of proteases, which can lead to the development of specific enzyme inhibitors. nih.gov The ability to synthesize custom peptides allows for systematic modifications—such as substituting amino acids—to determine which residues are critical for the interaction, providing a detailed map of the binding interface.

Use in Combinatorial Peptide Libraries for Modulator Identification

Boc-dipeptides and other protected amino acids are foundational to the creation of combinatorial peptide libraries, a powerful tool for discovering new biologically active molecules. core.ac.ukpnas.org These libraries consist of thousands to millions of different peptide sequences, which can be screened simultaneously to identify "hits"—peptides that bind to a specific biological target or modulate its function. core.ac.ukqyaobio.com

The "split-mix" synthesis method is often used to generate one-bead-one-compound (OBOC) libraries, where each resin bead contains a unique peptide sequence. qyaobio.comnih.gov Boc-protected amino acids are suitable for this type of synthesis. nih.gov A relevant study on transglutaminase (TGase) substrates involved screening an encoded library of glutamine-containing hexapeptides. acs.org This high-throughput screening identified a novel peptide substrate (PQQQYV) with a 68-fold greater specificity than the best-known substrate at the time, demonstrating the power of this approach to find potent enzyme modulators. acs.org

Table 2: Example of a Combinatorial Library Screen for TGase Substrates This interactive table highlights findings from a combinatorial library screen to identify novel transglutaminase substrates.

Library Type Target Enzyme Key Finding Identified Sequence Improvement Source

In another example, screening a dipeptide library led to the discovery of Boc(S)Phe(S)PheNH₂, a micromolar lead compound for the human tachykinin NK₃ receptor, which was subsequently developed into a series of high-affinity non-peptide antagonists. nih.gov These examples show that incorporating residues like glutamine, or dipeptide units, into libraries is a crucial strategy for identifying novel lead compounds in drug discovery.

Protein and Enzyme Modification for Enhanced Functionality

In the field of biotechnology, this compound and related glutamine-containing peptides are utilized in strategies aimed at modifying proteins and enzymes to improve their functional properties. anaspec.com This can include enhancing stability, altering catalytic activity, or introducing new functionalities for industrial applications. anaspec.com

A primary mechanism for such modification involves enzymes like transglutaminase (TGase), which specifically targets glutamine residues. core.ac.ukacs.org TGase can be used to create covalent cross-links between proteins, forming stable polymers with improved mechanical or thermal properties. This is highly relevant in the food industry for modifying protein textures and in biomaterials science for creating novel hydrogels and scaffolds. Understanding the substrate specificity of TGase through the use of synthetic peptides like Gln-Gln derivatives allows researchers to better predict and control these cross-linking reactions. By engineering proteins to contain specific Gln-containing sequences, scientists can direct TGase-mediated modifications to precise locations, thereby achieving enhanced and targeted functionality.

Table of Mentioned Compounds

Compound Name Abbreviation / Synonym
Nα-tert-Butoxycarbonyl-L-glutaminyl-L-glutamine This compound
L-glutaminyl-L-glutamine H-Gln-Gln-OH
N-Carbobenzoxy-L-glutaminyl-glycine Z-Gln-Gly, Cbz-Gln-Gly
Glutaminyl Cyclase QC
Transglutaminase TGase
tert-Butoxycarbonyl Boc
Solid-Phase Peptide Synthesis SPPS
N-Boc-N'-xanthyl-L-glutamine Boc-Gln(Xan)-OH
Boc-L-glutaminyl-L-proline Boc-Gln-Pro
One-Bead-One-Compound OBOC

Computational and Theoretical Investigations of Boc Gln Gln Oh

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape and dynamic behavior of peptides. For Boc-Gln-Gln-OH, these simulations can reveal how the molecule folds, moves, and interacts with its environment over time.

MD simulations track the positions and velocities of atoms in the peptide, solving Newton's equations of motion. This allows for the characterization of the peptide's flexibility, the identification of stable and transient conformations, and the analysis of solvent effects. The glutamine (Gln) residues, with their polar side chains, are capable of forming multiple hydrogen bonds, which play a crucial role in determining the peptide's structure and its potential for aggregation. The N-terminal tert-butoxycarbonyl (Boc) protecting group also influences the conformational preferences of the peptide backbone.

Detailed research findings from MD simulations on similar short peptides indicate that the conformational ensemble is typically diverse, featuring a range of folded and extended states. The lifetime of specific conformations, such as those involving intramolecular hydrogen bonds, can be on the order of picoseconds to nanoseconds. researchgate.net

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of Peptides

ParameterDescriptionTypical Values/Examples for a Peptide like this compound
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system.AMBER, CHARMM, GROMOS, OPLS
Water Model Explicit representation of solvent molecules, crucial for simulating solvated peptides.TIP3P, SPC/E, TIP4P
Simulation Box The periodic boundary conditions used to simulate a bulk system.Cubic or triclinic box with a minimum distance of 10-12 Å from the peptide to the box edge.
Temperature & Pressure Thermodynamic variables controlled during the simulation to mimic experimental conditions.300 K (using a thermostat like Nosé-Hoover), 1 bar (using a barostat like Parrinello-Rahman)
Simulation Time The duration of the simulation, which needs to be long enough to sample relevant conformational changes.Nanoseconds (ns) to microseconds (µs)
Integration Timestep The time interval between successive steps in the simulation.1-2 femtoseconds (fs)

Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Intermolecular Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of accuracy for studying the electronic structure and energetic properties of molecules. For this compound, DFT is employed to investigate stable conformations, the nature of intramolecular and intermolecular hydrogen bonds, and vibrational frequencies.

DFT can precisely calculate the energy of different molecular geometries, allowing for the identification of the most stable conformers in the gas phase or implicit solvent. A key application is the detailed analysis of non-covalent interactions. researchgate.net The side chains of the two glutamine residues can form strong hydrogen bonds with each other and with the peptide backbone. DFT studies on related peptides have quantified these interactions, showing that backbone-side chain hydrogen bonds can have interaction energies of around 37 kJ/mol. researchgate.net The interaction between two polar side chains, such as glutamine, can be similarly strong and highly directional. researchgate.net

The Bader's quantum theory of atoms in molecules (QTAIM) can be applied to the electron density obtained from DFT calculations to characterize the properties of bond critical points (BCPs), confirming the nature of hydrogen bonds as closed-shell interactions. researchgate.net

Table 2: Predicted DFT Findings for Key Intermolecular Interactions in Gln-containing Peptides

Interaction TypeInteracting GroupsPredicted Bond Distance (Å)Predicted Interaction Energy (kJ/mol)
Side Chain - Side Chain Gln (side chain C=O) --- Gln (side chain NH₂)~1.8 - 2.0~25 - 40
Side Chain - Backbone Gln (side chain C=O) --- Backbone (N-H)~1.9 - 2.1~20 - 35
Backbone - Backbone Backbone (C=O) --- Backbone (N-H)~1.9 - 2.2~15 - 30

Data inferred from typical values found in DFT studies of peptides containing polar residues like glutamine and glutamic acid. researchgate.net

Prediction of Peptide Self-Assembly Behavior

The dipeptide this compound is a candidate for self-assembly into ordered nanostructures, a process driven by non-covalent interactions. Computational methods are increasingly used to predict this behavior, providing insights into the assembly mechanism and the morphology of the resulting structures. acs.org

The self-assembly of peptides is a complex process influenced by the amino acid sequence, protecting groups, and environmental factors like solvent and pH. acs.orgnih.gov The glutamine side chains are well-known to promote self-assembly through extensive hydrogen-bonding networks, similar to what is observed in amyloid fibrils. acs.org The N-terminal Boc group, being hydrophobic, can also drive aggregation through hydrophobic interactions and π-π stacking is not a factor, but it can influence the packing of the molecules. acs.org

Computational approaches, including coarse-grained molecular dynamics and machine learning models, can predict the propensity of a peptide to self-assemble. arxiv.org These models can simulate the aggregation of thousands of peptide molecules to observe the formation of higher-order structures like nanofibers, nanotubes, or nanosheets. acs.org

Table 3: Computational Methods for Predicting Peptide Self-Assembly

MethodPrincipleApplication to this compound
Coarse-Grained MD (CGMD) Simplifies the molecular representation by grouping atoms into beads, allowing for longer timescale simulations of large systems. arxiv.orgSimulating the initial aggregation events and predicting the morphology of the assembled nanostructures.
All-Atom MD Provides a high-resolution view of the assembled structure, revealing detailed interaction patterns.Refining the structure of a small pre-formed aggregate to understand the key stabilizing hydrogen bonds.
Machine Learning / Deep Learning Uses large datasets of known self-assembling and non-assembling peptides to train models that predict this property based on sequence and chemical features. arxiv.orgnih.govPredicting the likelihood of this compound to self-assemble based on its sequence and the presence of the Boc group.
Molecular Docking Simulates the binding of one peptide molecule to a growing aggregate or surface.Determining the preferred binding modes and orientations as the peptide assembles.

Ligand-Protein Interaction Site Prediction and Analysis

While this compound is a small molecule, it can be investigated as a potential ligand that interacts with protein targets. Computational methods for ligand-protein interaction prediction are crucial in drug discovery and chemical biology for identifying binding sites and understanding binding mechanisms. volkamerlab.orgnih.gov

These methods can be broadly categorized into structure-based and sequence-based approaches. If the 3D structure of a target protein is known, docking simulations can predict the binding pose and affinity of this compound within pockets on the protein surface. These simulations score different poses based on intermolecular forces like hydrogen bonds and van der Waals interactions. mdpi.com

In the absence of a protein structure, sequence-based methods or chemogenomics approaches can be used. nih.govnih.gov These methods leverage databases of known protein-ligand interactions to predict new ones. For example, if proteins similar in sequence to a target are known to bind glutamine-containing ligands, it might be inferred that the target could also bind this compound. nih.gov Web servers like LPIcom provide tools for analyzing and predicting these interactions based on the composition of known binding sites. osdd.net

Table 4: Computational Tools for Ligand-Protein Interaction Analysis

Tool/MethodApproachPotential Application for this compound
Molecular Docking (e.g., AutoDock, GOLD) Structure-BasedPredicts the binding mode and affinity of the peptide to a specific protein receptor with a known 3D structure.
Graph Neural Networks (GNNs) Structure-Based & AIRepresents both the ligand and protein as graphs to predict binding, useful for virtual screening. volkamerlab.orgmdpi.com
LPIcom Server Sequence/Structure-BasedCompares potential binding sites on a target protein to known binding sites for similar ligands. osdd.net
Chemogenomics Data-DrivenPredicts interactions across entire protein families, compensating for a lack of data on a specific target by using data from related proteins. nih.gov

Future Directions and Emerging Research Avenues for Boc Gln Gln Oh

Advancements in Sustainable and Efficient Synthesis Protocols

The traditional solid-phase peptide synthesis (SPPS) methods, including the Boc/Bzl strategy, are often criticized for their reliance on large quantities of hazardous and toxic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). ub.edu Consequently, a significant research thrust is aimed at developing more sustainable or "green" synthesis protocols.

Future advancements focus on replacing conventional solvents with more environmentally benign alternatives. Researchers are investigating the utility of greener solvents, such as dipropyleneglycol dimethylether (DMM), for all steps of SPPS, including resin swelling, coupling, and deprotection. researchgate.net Another approach involves the development of novel, water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enables peptide assembly in aqueous conditions. sci-hub.seresearchgate.net This strategy reduces the reliance on organic solvents and can be advantageous for assembling peptides containing aggregation-prone residues like glutamine. researchgate.net

Table 1: Comparison of Conventional vs. Emerging Sustainable Peptide Synthesis Strategies

Feature Conventional Boc-SPPS Emerging Sustainable Strategies
Primary Solvents DMF, DCM, NMP ub.edu Green solvents (e.g., DMM), Water researchgate.netsci-hub.se
Protecting Groups Boc (Nα), Benzyl-based (side-chain) ub.eduiris-biotech.de Water-compatible groups (e.g., Smoc) sci-hub.seresearchgate.net
Deprotection Reagents Trifluoroacetic Acid (TFA), Hydrofluoric Acid (HF) ub.eduluxembourg-bio.com Mild aqueous bases (with Smoc group) sci-hub.se
Key Focus Established reliability Reduced toxicity, atom economy, efficiency researchgate.netresearchgate.net

| Challenges | Environmental impact, toxic waste | Solvent compatibility, reagent stability, scalability |

Novel Functionalization Strategies for Complex Biomolecule Conjugation

Boc-Gln-Gln-OH is a key intermediate for creating functionalized peptides that can be conjugated to other biomolecules, such as carrier proteins, drugs, or imaging agents. chemimpex.comchemimpex.com The Boc group plays a crucial role in orthogonal protection strategies, where different protecting groups are selectively removed to allow for specific modifications at various points in the peptide sequence. organic-chemistry.org

Emerging strategies focus on developing more versatile and efficient methods for bioconjugation. This includes the use of heterobifunctional linkers that can be attached to the peptide after selective deprotection, enabling covalent attachment to other molecules. lifetein.com For example, a peptide containing this compound can be synthesized, and after selective deprotection of other residues, linkers with functionalities like maleimide (B117702) (for reaction with thiols) or azide (B81097) (for click chemistry) can be introduced. lifetein.com

Research is also exploring the direct use of modified amino acids within the peptide chain to facilitate conjugation. The Gln residue itself, a target for enzymes like transglutaminase, offers a site for enzymatic conjugation, creating a stable isopeptide bond. nih.gov This allows for site-specific modification under mild, physiological conditions. Future work will likely expand the toolkit of orthogonal protecting groups and bio-orthogonal ligation chemistries compatible with Boc-SPPS, allowing for the construction of increasingly complex and multifunctional peptide conjugates for applications in targeted drug delivery and diagnostics. chemimpex.comgoogle.com

Exploration of New Self-Assembled Systems with Tunable Properties

Peptides containing glutamine are known for their ability to participate in hydrogen bonding networks that drive self-assembly into higher-order structures. thescipub.com The Gln-Gln motif, in particular, can act as a building block for creating supramolecular architectures like nanofibers, hydrogels, and nanotubes. thescipub.commetu.edu.tr These materials are of great interest for applications in tissue engineering, regenerative medicine, and drug delivery.

Future research is focused on how the Boc group and other modifications can be used to control and tune the self-assembly process. The hydrophobicity of the Boc group can influence the critical concentration for assembly and the morphology of the resulting nanostructures. acs.org By strategically placing Boc-protected residues within a peptide sequence, researchers can modulate the intermolecular forces—including hydrogen bonding, hydrophobic interactions, and π–π stacking—that govern the formation of these materials. acs.org

For instance, studies have shown that short, Boc-protected peptides can self-assemble into well-defined microtubes. acs.org The ability to tune the dimensions, stability, and surface chemistry of these self-assembled systems by altering the peptide sequence (including the presence of this compound) is a key area of exploration. This could lead to the development of "smart" biomaterials that respond to specific environmental cues or release encapsulated therapeutics in a controlled manner. metu.edu.tr

Integration with Advanced Analytical and High-Throughput Platforms

The development of new therapeutics and diagnostics increasingly relies on high-throughput screening (HTS) of large compound libraries. this compound and other Boc-protected amino acids are integral to the combinatorial synthesis of peptide libraries on solid supports. nih.gov These libraries can be rapidly screened for biological activity, such as binding to a specific receptor or inhibiting an enzyme. nih.govtesisenred.net

Future directions involve integrating peptide synthesis directly with HTS and high-content screening (HCS) platforms. This includes the development of automated synthesis platforms that can generate thousands of unique peptide sequences, which are then screened in parallel. glpbio.com Furthermore, novel analytical techniques are being developed to characterize the products of these high-throughput syntheses. For example, mass spectrometry-based methods are used to identify active "hits" from a library by sequencing the peptide directly from the synthesis bead. nih.gov

The use of this compound in fluorogenic substrates is another area of active research. medchemexpress.com By incorporating the dipeptide into a sequence flanked by a fluorophore and a quencher, a substrate can be designed to produce a fluorescent signal upon cleavage by a specific protease. Such substrates are powerful tools for HTS assays to find enzyme inhibitors. medchemexpress.com The development of new, highly sensitive substrates and their use in advanced, miniaturized screening formats will continue to be an important research avenue.

Table 2: High-Throughput Applications Involving Boc-Protected Peptides

Application Description Key Role of Boc-Chemistry
Combinatorial Library Synthesis Parallel synthesis of thousands to millions of peptides on solid supports (e.g., resin beads). nih.gov Boc-SPPS allows for the stepwise and controlled assembly of diverse peptide sequences. thescipub.com
On-Bead Screening Screening peptide libraries for binding or catalytic activity while still attached to the synthesis resin. The stability of the Boc-protected peptide on the resin facilitates the screening process.
Fluorogenic Substrate Assays Designing peptides that release a fluorescent molecule upon enzymatic cleavage for HTS. medchemexpress.com This compound can be part of the recognition sequence for specific enzymes like proteases. medchemexpress.com

| High-Content Screening (HCS) | Using automated imaging to analyze the effects of peptide libraries on cellular processes. | Allows for the creation of diverse peptides to probe complex biological systems. |

Role in Mechanistic Enzymology and Drug Target Elucidation

Boc-protected peptides and amino acids are crucial tools for studying enzyme mechanisms and identifying new drug targets. This compound and its derivatives can be synthesized as substrates, inhibitors, or probes to investigate the function of enzymes, particularly proteases and transglutaminases. nih.govnih.gov

In mechanistic studies, comparing the kinetic parameters (KM and kcat) of an enzyme with various N-terminally modified substrates, such as Boc-Gln-Gly versus Cbz-Gln-Gly, can reveal the importance of specific structural features for substrate recognition and binding in the active site. nih.gov For example, such studies have been used to model the binding of small acyl-donor peptides to tissue transglutaminase. nih.gov this compound can also be incorporated into fluorogenic substrates, like Boc-Gln-Gly-Arg-AMC, to provide a sensitive, real-time assay for enzyme activity, which is essential for detailed kinetic analysis. medchemexpress.com

For drug target elucidation, this compound can serve as a starting point for the synthesis of more complex molecules designed to interact with a specific protein. nih.gov For example, it has been used in the synthesis of peptidomimetics that target the polo-box domain of Polo-like kinase 1 (Plk1), a key regulator of cell division and a target for cancer therapy. nih.gov By using this compound as a scaffold, researchers can systematically modify the structure to optimize binding affinity and selectivity, ultimately leading to the development of potent and specific inhibitors for therapeutic use.

Q & A

Basic: What are the optimal synthetic routes for Boc-Gln-Gln-OH, and how can purity be validated?

Methodological Answer:
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Key steps include:

  • Coupling conditions : Use HOBt/DIC or PyBOP for glutamine residues to minimize side reactions .
  • Deprotection : For Boc groups, TFA (trifluoroacetic acid) is preferred, while Fmoc requires piperidine.
  • Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) is standard. Validate purity via:
    • HPLC-MS : Confirm molecular weight ([M+H]+ ~503.5 g/mol) and retention time consistency.
    • NMR : Characterize backbone protons (e.g., α-CH at ~4.3 ppm) and Boc tert-butyl group (~1.4 ppm) .

Common Pitfalls : Incomplete deprotection or racemization during coupling. Monitor via Kaiser test and chiral HPLC .

Advanced: How do solvent systems and pH affect this compound’s stability in aqueous solutions?

Methodological Answer:
Stability studies require controlled variables:

  • Experimental Design :
    • pH range : Test 2.0–9.0 (mimicking physiological to acidic conditions).
    • Solvents : Use buffered solutions (PBS, Tris-HCl) and track degradation via HPLC at 24/48/72 hours .
  • Mechanistic Insights :
    • Acidic conditions may cleave Boc groups, while basic pH risks glutamine deamidation.
    • Use LC-MS/MS to identify degradation products (e.g., free Gln-Gln or cyclized forms) .
      Data Contradictions : Some studies report higher stability in PBS vs. Tris; resolve via Arrhenius kinetics to model shelf-life under varying temperatures .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Measurement variability : Standardize protocols (e.g., shake-flask method at 25°C) .
  • Salt forms : Compare solubility of TFA vs. acetate salts via UV-Vis spectroscopy.
  • Meta-Analysis : Compile literature data (e.g., PubChem, SciFinder) and apply statistical tools (ANOVA) to identify outliers or confounding factors like solvent impurities .
    Example : If solubility in DMSO varies, test lyophilized vs. freshly prepared batches using dynamic light scattering (DLS) to detect aggregation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands.
  • NMR :
    • 1H NMR : Identify tert-butyl (Boc) protons and glutamine side-chain NH2.
    • 13C NMR : Assign carbonyl carbons (170–175 ppm) .
  • CD Spectroscopy : Assess secondary structure in solution (e.g., random coil vs. β-turn) .
    Validation : Cross-reference with computational models (e.g., Gaussian for predicted IR peaks) .

Advanced: How can researchers optimize this compound’s compatibility with in vivo models?

Methodological Answer:

  • Preclinical Testing :
    • Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption.
    • Metabolic stability : Incubate with liver microsomes; quantify via LC-MS .
  • Ethical Considerations : Follow ARRIVE guidelines for animal studies, ensuring dose ranges (e.g., 1–10 mg/kg) are justified via pilot PK/PD models .
    Contradictions : If toxicity varies between models, perform transcriptomic analysis (RNA-seq) to identify off-target pathways .

Advanced: What strategies address low yields in this compound synthesis?

Methodological Answer:

  • DOE (Design of Experiments) : Vary coupling time (1–4 hrs), temperature (0–25°C), and resin swelling (DCM vs. DMF).
  • Troubleshooting :
    • Incomplete coupling : Add DIEA (2% v/v) to enhance activator efficiency.
    • Side reactions : Use orthogonal protecting groups (e.g., Trt for glutamine side chains) .
      Data-Driven Approach : Apply machine learning (e.g., Random Forest) to historical yield data for parameter optimization .

Basic: How to design a robust assay for this compound’s enzymatic cleavage by proteases?

Methodological Answer:

  • Assay Protocol :
    • Substrate : 100 µM this compound in Tris buffer (pH 7.4).
    • Enzyme : Trypsin or chymotrypsin (0.1–1.0 µg/mL).
    • Detection : Fluorescence (AMC release) or HPLC quantification of cleavage products .
  • Controls : Include EDTA to confirm metalloprotease specificity.
    Reproducibility : Pre-run SDS-PAGE to verify enzyme purity and activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.